Norloline

Overview

Description

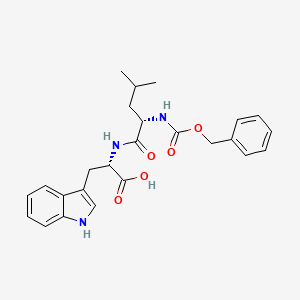

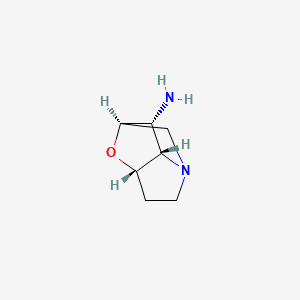

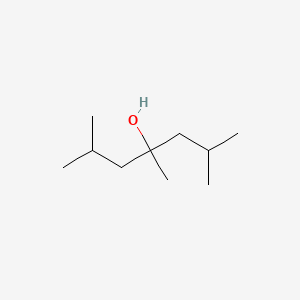

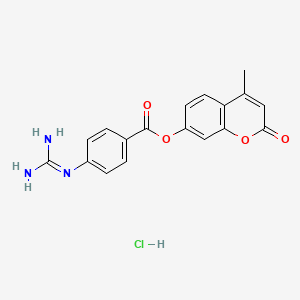

Norloline is a loline alkaloid with the formula C7H12N2O . It is a primary amino compound and is isolated from the plants Lolium cuneatum and Lolium temulentum .

Synthesis Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Molecular Structure Analysis

The molecular formula of Norloline is C7H12N2O . The molecular weight is 140.18 g/mol . The InChIKey is SOFXQTNEGHNRMN-BNHYGAARSA-N . The Canonical SMILES is C1CN2CC3C(C2C1O3)N .

Chemical Reactions Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Physical And Chemical Properties Analysis

Norloline has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass is 140.094963011 g/mol . The Monoisotopic Mass is also 140.094963011 g/mol . The Topological Polar Surface Area is 38.5 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Insecticidal Properties

Norloline: has been identified as an insecticidal compound produced by fungal endophytes in grass. It belongs to a class of bioprotective alkaloids known as lolines, which are saturated 1-aminopyrrolizidines with various modifications on the 1-amino group . The insecticidal properties of norloline make it a potential candidate for developing natural pest control methods in agriculture, particularly in protecting grasses from insect predation.

Chemical Diversification in Symbiotic Relationships

The diversification of loline alkaloids, including norloline, involves both fungal and plant enzymes . This chemical diversification is crucial in the symbiotic relationship between grasses and their endophytic fungi, offering a protective advantage against herbivores. Understanding these processes can lead to insights into co-evolutionary dynamics and the development of sustainable agricultural practices.

Synthetic Chemistry

Norloline serves as a starting material for the synthesis of other loline alkaloids. An efficient synthesis method incorporating reactions like Sharpless epoxidation and Grubbs olefin metathesis has been developed . This synthesis is significant for producing sufficient quantities of loline alkaloids for further biological and pharmacological studies.

properties

IUPAC Name |

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXQTNEGHNRMN-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norloline | |

CAS RN |

4839-19-4 | |

| Record name | Norloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)